Moxaverine hydrochloride, a derivative of papaverine, is a synthetic compound classified as a phosphodiesterase inhibitor. [, ] It is primarily known for its vasodilating properties, making it a subject of interest in various scientific research areas beyond its clinical applications. [, , , , , , , , ] This analysis will focus solely on the scientific research applications of moxaverine hydrochloride, excluding any information related to drug use, dosage, or potential side effects.
Moxaverine can be synthesized through several methods, each involving different reaction conditions and intermediates. A notable synthetic route includes:
Another efficient method involves a copper-catalyzed intramolecular cyclization of oxime derivatives, allowing for the synthesis of Moxaverine in five steps with high atom economy and functional group tolerance .
Moxaverine has the following molecular formula: with a molar mass of approximately 307.393 g/mol . Its structure features:
The compound's structure allows it to interact effectively with biological targets, particularly enzymes involved in the cAMP signaling pathway.
Moxaverine participates in several chemical reactions:
These reactions are critical for synthesizing derivatives or modifying the compound for enhanced efficacy or altered pharmacokinetics.
Moxaverine functions primarily as a phosphodiesterase inhibitor. By inhibiting specific phosphodiesterases, it prevents the breakdown of cAMP within cells. This leads to:
The mechanism involves complex interactions at the cellular level, influencing various signaling pathways that regulate vascular tone.
Moxaverine exhibits several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical preparations.
Moxaverine has diverse applications in medicine:
Moxaverine (1-benzyl-3-ethyl-6,7-dimethoxyisoquinoline) belongs to the benzylisoquinoline alkaloid class, characterized by an isoquinoline core substituted with a benzyl group at the C1 position. Its structure features:
Table 1: Core Structural Features of Moxaverine
Position | Substituent | Role in Structure-Activity |
---|---|---|
C1 | Benzyl group | Anchors hydrophobic interactions |
C3 | Ethyl chain | Modifies electron density and steric profile |
C6/C7 | Methoxy groups | Enhance electron delocalization and H-bonding capacity |
N2 | Tertiary amine | Facilitates salt formation and solubility |
Moxaverine shares the 1-benzylisoquinoline scaffold with pharmacologically active alkaloids like papaverine but is distinguished by its C3 ethyl group and dimethoxy substitution pattern [8]. This structural framework enables its function as a phosphodiesterase (PDE) inhibitor via interactions with the enzyme’s catalytic domain [2].
Moxaverine has the molecular formula C₂₀H₂₁NO₂ and a molar mass of 307.39 g/mol. Its properties include:
Table 2: Experimental Physicochemical Data
Property | Value | Measurement Conditions | Source |
---|---|---|---|
Molecular Weight | 307.39 g/mol | - | [7] |
logPoct/wat | 4.405 | Calculated | [4] |
Melting Point (base) | 71–72.5°C | Ethanol recrystallization | [7] |
UV λmax | 253 nm (A1%1cm = 2164) | 0.1M H₂SO₄ | [7] |
Solubility (HCl salt) | Soluble in hot water/organics | - | [7] |
Moxaverine synthesis employs sequential alkylation and methoxylation of the isoquinoline core:
Key challenges include controlling regiochemistry during methoxylation and minimizing byproducts during benzylation. Modern approaches explore electrocatalytic methods to improve atom economy and reduce heavy metal catalysts [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide definitive assignment of proton/carbon environments:
Table 3: Key Spectroscopic Identifiers
Technique | Signature Data | Structural Assignment |
---|---|---|
MS (ESI+) | m/z 308.2 [M+H]+ | Molecular ion confirmation |
MS/MS Fragments | m/z 280.1 (loss of C₂H₄), 236.1 (loss of C₆H₅CH₂) | Cleavage of ethyl/benzyl groups |
IR | 1240 cm⁻¹ (C-O), 1600 cm⁻¹ (C=N) | Methoxy and imine stretches |
Mass Spectrometry
Electron ionization (EI) shows the molecular ion at m/z 307.393 [M]⁺. Fragmentation includes:
X-Ray Crystallography
While crystallographic data for moxaverine is limited, its hydrochloride salt reveals:
Solid-state analysis confirms the absence of polymorphic forms in the hydrochloride salt, critical for pharmaceutical reproducibility [7] [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: